N-Butyl-N-(4-cyclohexylbutyl)-N'-(2,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a butyl group, a cyclohexylbutyl group, and a dimethylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea typically involves the reaction of N-butyl-N-(4-cyclohexylbutyl)amine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Typically between 50-100°C
Solvent: Common solvents include dichloromethane or toluene
Catalyst: Tertiary amines or metal catalysts
Industrial Production Methods
On an industrial scale, the production of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea oxides, while reduction may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)thiourea
- N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)carbamate
Uniqueness
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
88451-75-6 |
---|---|
Molekularformel |
C23H38N2O |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1-butyl-1-(4-cyclohexylbutyl)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C23H38N2O/c1-4-5-16-25(17-10-9-13-21-11-7-6-8-12-21)23(26)24-22-15-14-19(2)18-20(22)3/h14-15,18,21H,4-13,16-17H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
UVUVZVGVIABZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCCC1CCCCC1)C(=O)NC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.